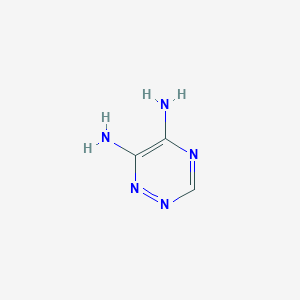
1,2,4-Triazine-5,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine-5,6-diamine is a heterocyclic compound with the molecular formula C3H5N5 It is a derivative of triazine, a class of nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Triazine-5,6-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoguanidine with hydrazine hydrate in the presence of a suitable catalyst can yield this compound . The reaction typically requires refluxing in a solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine oxides, while substitution reactions can produce various substituted triazines .
Aplicaciones Científicas De Investigación
1,2,4-Triazine-5,6-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazine-5,6-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine: Another triazine derivative with similar chemical properties.
6-Chloro-1,3,5-triazine-2,4-diamine: A chlorinated derivative with distinct reactivity.
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
Uniqueness
1,2,4-Triazine-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
82553-58-0 |
|---|---|
Fórmula molecular |
C3H5N5 |
Peso molecular |
111.11 g/mol |
Nombre IUPAC |
1,2,4-triazine-5,6-diamine |
InChI |
InChI=1S/C3H5N5/c4-2-3(5)8-7-1-6-2/h1H,(H2,5,8)(H2,4,6,7) |
Clave InChI |
TWXJPQSDMOMXJK-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


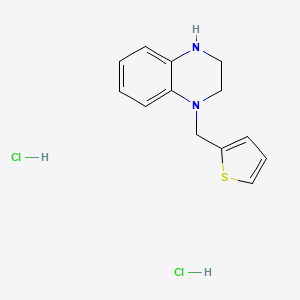
![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)

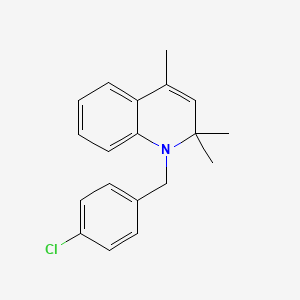
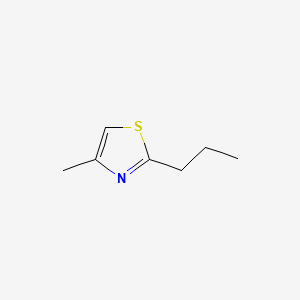
![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
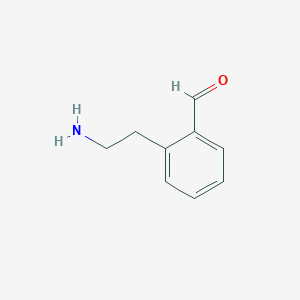
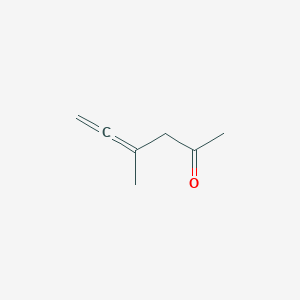
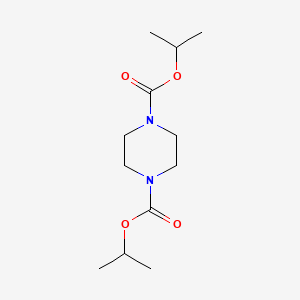
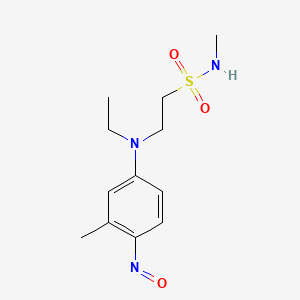

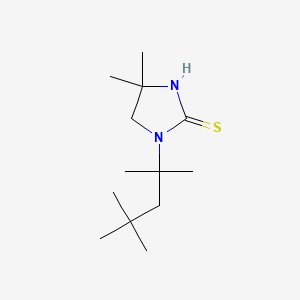
![2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde](/img/structure/B13952557.png)
